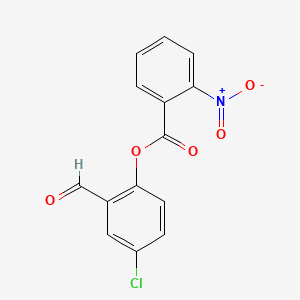

4-chloro-2-formylphenyl 2-nitrobenzoate

Description

Properties

IUPAC Name |

(4-chloro-2-formylphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO5/c15-10-5-6-13(9(7-10)8-17)21-14(18)11-3-1-2-4-12(11)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTPOMWHVNYMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

4-Chloro-2-formylphenyl 2-nitrobenzoate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications:

- Nucleophilic Substitution : The chloro groups can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

- Reduction : The nitro group can be reduced to an amino group, which is valuable for synthesizing biologically active compounds.

- Oxidation : The formyl group can be oxidized to a carboxylic acid, expanding the compound's utility in synthetic pathways.

Biological Research

In biological contexts, this compound can be used as a probe for studying enzyme-catalyzed reactions, particularly in the investigation of ester hydrolysis mechanisms. Its structural features make it suitable for examining the specificity of esterases and related enzymes, potentially leading to insights into enzyme kinetics and mechanisms.

Medicinal Chemistry

The presence of chloro and nitro groups suggests that 4-chloro-2-formylphenyl 2-nitrobenzoate could be modified to yield bioactive molecules with antimicrobial or anticancer properties. For instance, derivatives of similar compounds have shown promise as inhibitors of specific proteases involved in disease processes, highlighting the potential for therapeutic applications .

Industrial Applications

In the industrial sector, this compound finds use in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing polymers, coatings, and other advanced materials. The ability to undergo various chemical reactions allows for the development of customized materials with specific properties tailored to industrial needs.

Case Studies

Several studies exemplify the applications of 4-chloro-2-formylphenyl 2-nitrobenzoate:

Case Study 1: Enzyme Inhibition

A study investigating compounds similar to 4-chloro-2-formylphenyl 2-nitrobenzoate found that modifications could enhance their inhibitory activity against enteropeptidase—a key enzyme in protein digestion. The research demonstrated that specific substitutions could significantly lower the IC50 values, indicating higher potency against the target enzyme .

| Compound | IC50 (nM) | Stability at pH 1.2/6.8 (%) |

|---|---|---|

| 4b | 13 | 3.9/8.6 |

| 4c | 65 | Not Tested |

Case Study 2: Synthetic Pathway Optimization

Research on optimizing synthetic pathways for similar compounds revealed that adjusting reaction conditions could lead to higher yields and purities. By employing continuous flow reactors and automated systems, researchers achieved significant improvements in production efficiency while minimizing environmental impact .

Comparison with Similar Compounds

Structural Comparisons

The title compound is closely related to homologues synthesized by the same research group, differing primarily in substituents on the benzoate ring. Key structural parameters are summarized below:

Key Observations :

- Planarity : The title compound (I) and 3-nitro-2-methyl derivative exhibit near-planar arrangements (dihedral angles ~5°), attributed to steric and electronic effects of substituents. In contrast, FBrB’s bulky bromine atom induces a larger dihedral angle (62.90°), disrupting coplanarity .

- Intermolecular Interactions : Unlike FBrB and FB, which exhibit halogen bonding or classical hydrogen bonds, the title compound relies on weak C–H⋯O interactions for crystal stabilization .

Substituent Effects on Physical Properties

Substituents significantly influence melting points and density:

Key Observations :

- Herbicide Analogs: Bifenox, a structurally related herbicide, shares the 2-nitrobenzoate core but includes a dichlorophenoxy group, enhancing its herbicidal activity .

- Data Gaps : Physical properties (e.g., melting points) for academic compounds like (I) are often unreported, unlike commercial agrochemicals .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 4-chloro-2-formylphenyl 2-nitrobenzoate?

- Methodological Answer : Synthesis typically involves sequential functionalization. For example, formylation of a phenolic precursor using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to introduce the aldehyde group, followed by esterification with 2-nitrobenzoyl chloride under anhydrous conditions. Reaction monitoring via TLC and purification via column chromatography is recommended. Structural validation employs FT-IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (aromatic protons and formyl proton at δ ~10 ppm), and mass spectrometry .

Q. How is the crystal structure of 4-chloro-2-formylphenyl 2-nitrobenzoate determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: dichloromethane/hexane) are analyzed for unit cell parameters, bond angles, and intermolecular interactions (e.g., π-π stacking). Software like SHELX or OLEX2 refines the structure. For related esters, studies show orthorhombic crystal systems with Z = 4 and hydrogen-bonding networks influencing packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (nitro: ~1520 cm⁻¹, ester C=O: ~1740 cm⁻¹).

- NMR : ¹³C NMR distinguishes carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm).

- UV-Vis : π→π* transitions of aromatic and nitro groups (λmax ~260–300 nm).

Cross-validation with computational methods (e.g., DFT) ensures accuracy .

Advanced Research Questions

Q. How can computational chemistry address contradictions in reported reactivity data for 4-chloro-2-formylphenyl 2-nitrobenzoate?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and predict reaction pathways. For example, discrepancies in nitro group reduction potentials can be resolved by comparing HOMO-LUMO gaps and solvent effects (PCM models) .

Q. What experimental design optimizes the study of hydrolytic stability under varying pH conditions?

- Methodological Answer : Design a kinetic study:

- Conditions : pH 1–14 buffers, 25–60°C.

- Analysis : HPLC monitoring of ester hydrolysis (disappearance of parent compound, emergence of benzoic acid/chlorophenol derivatives).

- Data Interpretation : Arrhenius plots determine activation energy. Correlation with computational solvolysis models (e.g., COSMO-RS) refines mechanistic insights .

Q. How can crystallographic data resolve ambiguities in steric effects influencing regioselective reactions?

- Methodological Answer : SCXRD reveals steric hindrance from the chloro and nitro substituents. Overlay molecular electrostatic potential (MEP) maps with crystal packing diagrams to identify steric "hotspots." For instance, bulky substituents at the 2-position may disfavor nucleophilic attack at the adjacent carbonyl, directing reactivity to alternative sites .

Methodological Framework Integration

Q. How to align experimental studies of 4-chloro-2-formylphenyl 2-nitrobenzoate with theoretical frameworks in organic chemistry?

- Methodological Answer : Link synthesis and reactivity to frontier molecular orbital (FMO) theory. For example, nitro group electron-withdrawing effects lower LUMO energy, enhancing electrophilicity. Experimental results (e.g., reaction rates with nucleophiles) should correlate with DFT-calculated FMO energies. This dual approach strengthens mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.